4-bromo-N-cyclohexyl-3-(diethylsulfamoyl)benzamide
Overview
Description
4-bromo-N-cyclohexyl-3-(diethylsulfamoyl)benzamide is a chemical compound with the molecular formula C13H16BrNO It is known for its unique structure, which includes a bromine atom, a cyclohexyl group, and a diethylsulfamoyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-cyclohexyl-3-(diethylsulfamoyl)benzamide typically involves multiple steps. One common method starts with the bromination of a benzamide derivative to introduce the bromine atom at the desired position. This is followed by the introduction of the cyclohexyl group through a nucleophilic substitution reaction. Finally, the diethylsulfamoyl group is added using a sulfonylation reaction. The reaction conditions often involve the use of solvents like dichloromethane or acetonitrile and catalysts such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity starting materials and stringent reaction controls are crucial for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-cyclohexyl-3-(diethylsulfamoyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine atom or reduce other functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
4-bromo-N-cyclohexyl-3-(diethylsulfamoyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and as a precursor for specialty chemicals.
Mechanism of Action
The mechanism of action of 4-bromo-N-cyclohexyl-3-(diethylsulfamoyl)benzamide involves its interaction with specific molecular targets. The bromine atom and the diethylsulfamoyl group play crucial roles in its reactivity and binding affinity. The compound may inhibit or activate certain enzymes, affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
4-bromo-N-cyclohexylbenzamide: Lacks the diethylsulfamoyl group, making it less versatile in certain reactions.
N-cyclohexyl-3-(diethylsulfamoyl)benzamide:
Uniqueness
4-bromo-N-cyclohexyl-3-(diethylsulfamoyl)benzamide is unique due to the presence of both the bromine atom and the diethylsulfamoyl group. This combination enhances its reactivity and allows for a broader range of chemical transformations and applications compared to similar compounds.
Properties
IUPAC Name |
4-bromo-N-cyclohexyl-3-(diethylsulfamoyl)benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25BrN2O3S/c1-3-20(4-2)24(22,23)16-12-13(10-11-15(16)18)17(21)19-14-8-6-5-7-9-14/h10-12,14H,3-9H2,1-2H3,(H,19,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUCGZCZQNVZVCP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=C(C=CC(=C1)C(=O)NC2CCCCC2)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25BrN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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